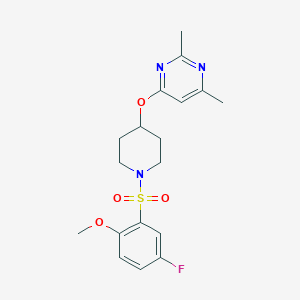

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Description

Propriétés

IUPAC Name |

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-12-10-18(21-13(2)20-12)26-15-6-8-22(9-7-15)27(23,24)17-11-14(19)4-5-16(17)25-3/h4-5,10-11,15H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMRSYYWVMSONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Attachment of the Fluorinated Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated methoxyphenyl sulfonyl group is believed to enhance binding affinity and specificity, while the piperidine ring may facilitate membrane permeability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Sulfonyl Groups

The 5-fluoro-2-methoxyphenylsulfonyl group distinguishes this compound from analogs in the evidence. For example:

- Compound 6d (): Features a 2-sulfamoylaminophenylsulfonyl group. The absence of fluorine and methoxy substituents likely reduces lipophilicity compared to the target compound.

- Compound 14d (): Contains a 4-fluorophenylsulfonyl group. While fluorine is present, the lack of an ortho-methoxy group may alter steric and electronic interactions in biological systems.

The 5-fluoro-2-methoxy substitution in the target compound could enhance membrane permeability and metabolic stability relative to these analogs, as methoxy groups often improve pharmacokinetic profiles .

Physicochemical Properties

- Melting Points : Analogs in exhibit broad melting ranges (132–230°C), influenced by sulfonamide hydrogen-bonding networks. The target compound’s melting point is expected to fall within this range, given its aromatic and polar groups.

- Solubility: The 2,6-dimethylpyrimidine core may reduce aqueous solubility compared to urea-containing analogs (e.g., 14d in ), which benefit from hydrogen-bond donors .

Structural Characterization

All analogs in the evidence were validated via NMR ($^1$H, $^{13}$C, $^{19}$F) and MS. The target compound would similarly require:

- $^1$H NMR: Peaks for piperidine protons (~δ 3.0–4.0), pyrimidine methyl groups (~δ 2.5), and aromatic protons (δ 6.5–8.0).

- $^{19}$F NMR: A singlet near δ -115 ppm for the 5-fluoro substituent .

Data Table: Key Comparisons

*Hypothesized based on structural analogs.

Activité Biologique

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core and various functional groups, allows it to interact with multiple biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is , with a molecular weight of 395.5 g/mol. The compound contains a pyrimidine ring substituted with a piperidine moiety and a sulfonyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22FN3O4S |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 2034473-56-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Binding : The piperidine ring enhances binding affinity to specific receptors involved in neurotransmission and other physiological processes.

Antibacterial Activity

Studies have demonstrated that compounds related to this structure exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown effectiveness against several cancer cell lines.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives of sulfonyl-piperidine compounds were tested against multiple bacterial strains. Results indicated that modifications in the piperidine structure significantly enhanced antibacterial efficacy, suggesting that 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine could be developed as a potent antibacterial agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperidine derivatives on neuronal cell lines exposed to neurotoxic agents. The findings revealed that these compounds could mitigate cell death and preserve neuronal function, indicating potential applications in treating neurodegenerative disorders .

Q & A

Q. What are the key synthetic pathways for 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves:

- Step 1: Sulfonylation of piperidin-4-ol with 5-fluoro-2-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form 1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-ol .

- Step 2: Etherification of the hydroxyl group on piperidine with 4-chloro-2,6-dimethylpyrimidine using a coupling agent like NaH or K₂CO₃ in DMF .

- Optimization: Reaction yields (typically 60-75%) can be improved by:

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Critical characterization techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₂FN₃O₄S: 420.1392) .

- X-ray Crystallography: Resolves dihedral angles between pyrimidine and phenyl rings (e.g., 12–86° deviations observed in related sulfonamide-pyrimidine hybrids) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on SDS guidelines for structurally similar sulfonamides:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles or vapors during weighing or reactions .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Methodological Answer:

- Core Modifications:

- Assays:

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Common discrepancies arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Compound Purity: Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before biological testing .

- Metabolic Stability: Perform microsomal stability assays (e.g., human liver microsomes) to rule out rapid degradation in cellular models .

Q. What computational strategies are effective for predicting this compound’s drug-likeness and target interactions?

Methodological Answer:

- In Silico Tools:

- Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (e.g., PDB ID 3L8X) to predict binding modes .

- ADMET Prediction (SwissADME): Calculate logP (~2.5), topological polar surface area (~90 Ų), and assess CYP450 inhibition risks .

- Quantum Mechanics (QM): Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the fluorine substituent on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.